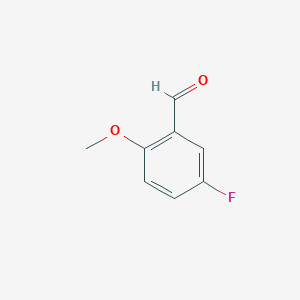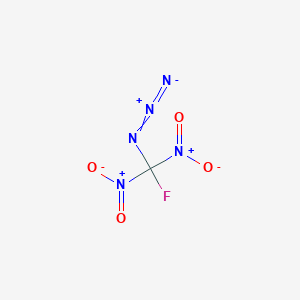
(3-Mercaptopropyl)triméthoxysilane
Vue d'ensemble
Description
(3-Mercaptopropyl)trimethoxysilane, also known as 3-MPS, is a silane compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a low vapor pressure and a low boiling point. 3-MPS has been used in a variety of scientific research applications, including as a surface modifier, a coupling agent, and a catalyst. Its unique properties, including its non-toxic nature, make it an ideal reagent for a variety of laboratory experiments.
Applications De Recherche Scientifique
Revêtements protecteurs sur le bronze
Le composé est utilisé dans la création de revêtements protecteurs sur les œuvres d'art en bronze . Le caractère protecteur de ces revêtements est renforcé par l'ajout de nanoparticules et de microparticules d'oxyde . L'environnement agressif pour ces revêtements est une pluie acide synthétique concentrée dix fois .
Plateforme de détection de la cystéine par fluorescence
(3-Mercaptopropyl)triméthoxysilane est utilisé dans la synthèse de nanoparticules d'oxyde de gadolinium hautement fluorescentes et fonctionnalisées en surface . Ces nanoparticules sont utilisées comme une nanoprobe hautement sensible et sélective avec un temps de réponse rapide pour la détection de la cystéine via une méthodologie simple basée sur la fluorescence .
Préparation de nanotubes de carbone multicouches
Ce composé est utilisé dans la préparation de nanotubes de carbone multicouches . Ces nanotubes ont une large gamme d'applications dans divers domaines tels que l'électronique, la science des matériaux et la nanotechnologie .
Fabrication d'électrodes en or
this compound agit comme un adhésif moléculaire dans la fabrication d'électrodes en or déposées par évaporation sur des substrats en verre . Cette application est particulièrement pertinente dans le domaine de l'électronique et de la technologie des capteurs .
Préparation de multicouches d'or
Le composé est utilisé comme molécule de liaison dans la préparation de multicouches d'or
Mécanisme D'action
Target of Action
The primary targets of (3-Mercaptopropyl)trimethoxysilane are various surfaces where it acts as a linker molecule . It is used in the preparation of multi-walled carbon nanotubes and bilayer modified gold electrode . It can also be used to treat metal surfaces such as gold, silver, and copper to improve their corrosion resistance, antioxidation, and adhesion to polymers .
Mode of Action
(3-Mercaptopropyl)trimethoxysilane interacts with its targets through its thiol group, which can form a self-assembled monolayer (SAM) . This allows it to act as a conjunction reagent to immobilize a variety of nanoparticles . The trimethoxysilane group can react with surfaces, forming a strong bond, while the thiol group can interact with other substances, allowing for the immobilization of nanoparticles .
Biochemical Pathways
For instance, it can be coated with TiO2, CeO2, and La2O3 for protection against corrosion on quaternary bronze in urban atmosphere . It can also be used as a silica nanofluid (NF) to modify the surface of berea sandstone to improve the enhanced oil recovery (EOR) area in the petroleum industry .
Pharmacokinetics
It is known that the compound is air and moisture sensitive , which may impact its bioavailability in certain applications.
Result of Action
The molecular and cellular effects of (3-Mercaptopropyl)trimethoxysilane’s action are largely dependent on its application. For instance, when used as a conjunction reagent, it can immobilize a variety of nanoparticles . When used as a coating, it can protect surfaces from corrosion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Mercaptopropyl)trimethoxysilane. For instance, the compound decomposes in water , which can affect its stability and efficacy in aqueous environments. Additionally, the compound’s protectiveness can be enhanced by the addition of oxide nanoparticles and microparticles .
Safety and Hazards
Orientations Futures
MPTMS has been used to synthesize highly fluorescent and surface-functionalized gadolinium oxide nanoparticles (Gd2O3 NPs) . The surface modification of Gd2O3 nanoparticles with MPTMS enhanced the stability and solubility of the nanoprobe in aqueous media . This suggests potential future applications in the development of sensors in body fluids .
Propriétés
IUPAC Name |
3-trimethoxysilylpropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWCQRISZBELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCS)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29295-80-5 | |
| Record name | Mercaptopropyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29295-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2044428 | |
| Record name | 3-Mercaptopropyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Mercaptopropyl)trimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11562 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4420-74-0 | |
| Record name | (3-Mercaptopropyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4420-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Mercaptopropyl)trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Mercaptopropyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-trimethoxysilylpropane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-MERCAPTOPROPYL)TRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CB1M08OIW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
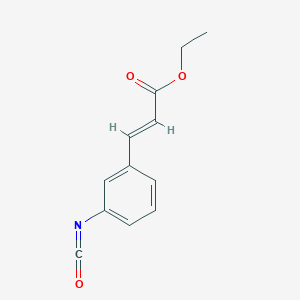

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)

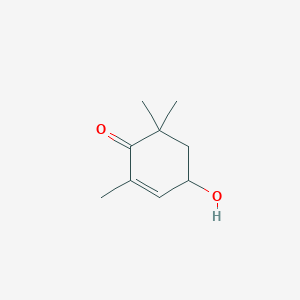



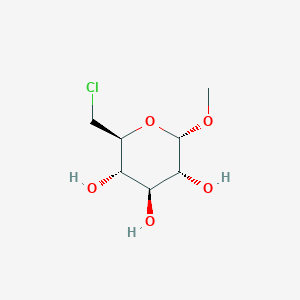
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
